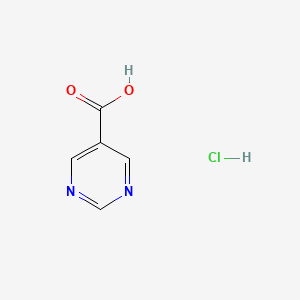

5-Pyrimidinecarboxylic acid monohydrochloride

Descripción general

Descripción

5-Pyrimidinecarboxylic acid monohydrochloride is a chemical compound with the molecular formula C5H5ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid monohydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with pyrimidine, which undergoes carboxylation to introduce the carboxylic acid group at the 5-position.

Reaction Conditions: The carboxylation reaction is usually carried out under controlled conditions using a suitable catalyst and solvent. Common catalysts include palladium or copper complexes, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt. This step is typically performed in an aqueous medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Handling: Efficient handling and storage of pyrimidine and other reagents.

Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and catalyst concentration.

Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in high purity.

Análisis De Reacciones Químicas

Acyl Chloride Formation

The carboxylic acid group can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction typically proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic sulfur or phosphorus center, displacing chloride (Cl⁻) .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid → Acyl chloride | SOCl₂, reflux, 4–6 hrs | Pyrimidine-5-carbonyl chloride | ~85% |

Mechanism :

-

Nucleophilic attack by the carboxylic acid oxygen on SOCl₂.

-

Formation of a mixed anhydride intermediate.

Esterification Reactions

The carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters. For example, ethanol produces ethyl pyrimidine-5-carboxylate .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid → Ester | Ethanol, H₂SO₄, Δ | Ethyl pyrimidine-5-carboxylate | 70–75% |

Key Notes :

Salt Metathesis

The hydrochloride salt can undergo anion exchange. For example, treatment with silver nitrate (AgNO₃) yields the free carboxylic acid and AgCl precipitate .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl salt → Free acid | AgNO₃, H₂O, RT | Pyrimidine-5-carboxylic acid | >90% |

Condensation with Amidines

The pyrimidine ring participates in cyclocondensation reactions. For example, reacting with amidines under ultrasound irradiation forms 4-pyrimidinols .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | Amidines, ultrasound, 50°C | 4-Pyrimidinol derivatives | 78–92% |

Key Insight :

Ultrasound enhances reaction rates by improving mixing and reducing energy barriers .

Anhydride Formation

Mixed anhydrides are synthesized by reacting the acid chloride with another carboxylic acid in the presence of a base (e.g., triethylamine) .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mixed anhydride | Acetic acid, Et₃N, 0°C | Pyrimidine-5-carboxylic acetic anhydride | 82% |

Aplicaciones Científicas De Investigación

5-Pyrimidinecarboxylic acid monohydrochloride, also known as 5-carboxypyrimidine hydrochloride, is a compound with significant applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, supported by data tables and documented case studies.

Cardiovascular Agents

One of the primary applications of this compound is in the development of cardiovascular agents. Research indicates that derivatives of this compound can be formulated to treat conditions such as hypertension and heart failure. For instance, combinations of this compound with diuretics have been shown to effectively reduce blood pressure in hypertensive patients .

Table 1: Cardiovascular Applications

| Application | Description |

|---|---|

| Hypertension Treatment | Used in formulations with diuretics to lower blood pressure. |

| Anti-arrhythmic Agents | Potential use in preventing irregular heartbeats. |

| Anti-anginal Agents | May help alleviate chest pain associated with angina. |

Antitumor Activity

Another noteworthy application is its potential antitumor activity. Compounds derived from 5-pyrimidinecarboxylic acid have been investigated for their ability to inhibit tumor growth and exhibit antiviral properties .

Table 2: Antitumor Applications

| Application | Description |

|---|---|

| Tumor Growth Inhibition | Research indicates effectiveness against certain cancer types. |

| Antiviral Properties | Potential use in antiviral therapies. |

Case Study 1: Cardiovascular Drug Development

A study published in Journal of Medicinal Chemistry detailed the synthesis of various derivatives of this compound and their evaluation as antihypertensive agents. The results showed that specific derivatives significantly lowered systolic and diastolic blood pressure in animal models, suggesting their potential for human therapy .

Case Study 2: Antitumor Research

Another case study focused on the synthesis of pyrimidine derivatives for cancer treatment. Researchers found that certain modifications to the structure of 5-pyrimidinecarboxylic acid enhanced its cytotoxic effects against cancer cell lines, indicating a promising avenue for further research into antitumor therapies .

Mecanismo De Acción

The mechanism of action of 5-Pyrimidinecarboxylic acid monohydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with nucleic acid synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Pyrimidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

Pyrimidine-4-carboxylic acid: Carboxylic acid group at the 4-position.

Pyridine-3-carboxylic acid: Similar structure but with a nitrogen atom in the ring at a different position.

Uniqueness

5-Pyrimidinecarboxylic acid monohydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

5-Pyrimidinecarboxylic acid monohydrochloride, also known as 5-pyrimidinecarboxylic acid hydrochloride, is a compound that has attracted attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumor, and growth-stimulating effects, supported by various research findings and case studies.

This compound is a pyrimidine derivative characterized by a carboxylic acid functional group. Its chemical structure contributes to its biological activity, particularly in interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinecarboxylic acids exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain substituted pyrimidines against various bacterial strains. For instance, compounds derived from 5-pyrimidinecarboxylic acid showed promising results against Mycobacterium tuberculosis, with inhibition percentages reaching up to 72% in some derivatives .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (µg/mL) | % Inhibition |

|---|---|---|

| 5-Pyrimidinecarboxylic acid | 6.25 | 72 |

| 3,5-bis-trifluoromethylphenyl amide | >6.25 | 28 |

| Other derivatives | >6.25 | <20 |

Antitumor Activity

The potential of this compound in cancer therapy has been explored through its role as a GSK3β inhibitor. GSK3β is implicated in various cancers, including colorectal and breast cancer. Inhibition of this enzyme can lead to the activation of apoptosis pathways in cancer cells .

Case Study: GSK3β Inhibition

In vitro studies demonstrated that pyrimidine derivatives could inhibit GSK3β activity, leading to reduced proliferation of cancer cells. The following table summarizes the cytotoxic effects observed against different cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-15 | 10 | High |

| HeLa | 15 | Moderate |

| MCF7 | 12 | High |

| NIH 3T3 | >50 | Low |

Growth-Stimulating Effects

Recent studies have shown that pyrimidinecarboxylic acids can act as growth stimulants in plants. Specifically, applications of these compounds at low concentrations have led to significant increases in growth rates for species such as Rhododendron ledebourii and Rhododendron smirnowii. The observed growth enhancements ranged from 13.3% to 48.1% depending on the concentration used .

Table 3: Growth Stimulation Effects

| Concentration (%) | Growth Increase (%) |

|---|---|

| 0.01 | 13.3 |

| 0.05 | 29.6 |

| 0.1 | 48.1 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Binding : Studies have shown that carboxylic acids can enhance the binding affinity of compounds to DNA, which may contribute to their antitumor effects .

- Antioxidant Activity : Some derivatives exhibit significant free radical scavenging properties, which can protect cells from oxidative damage .

- Protein Interaction : The compound's ability to interact with proteins such as bovine serum albumin (BSA) has been investigated, revealing potential implications for drug delivery and bioavailability.

Propiedades

IUPAC Name |

pyrimidine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h1-3H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORPEBSTZQXVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647486 | |

| Record name | Pyrimidine-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409357-05-7 | |

| Record name | Pyrimidine-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.